N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4S/c1-18-16-22(13-14-23(18)27)33(30,31)25(24-8-5-15-32-24)17-28-26(29)21-11-9-20(10-12-21)19-6-3-2-4-7-19/h2-16,25H,17H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMSSZMKRUXPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide, with the CAS number 897620-46-1, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 463.5 g/mol. The structure features a biphenyl moiety, a furan ring, and a sulfonamide group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C26H22FNO4S |
| Molecular Weight | 463.5 g/mol |
| CAS Number | 897620-46-1 |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, compounds containing sulfonamide and furan groups have been shown to inhibit cancer cell proliferation effectively. The mechanisms often involve the inhibition of key signaling pathways related to cell survival and proliferation.
Case Study: In Vitro Efficacy
A study assessed the cytotoxic effects of related sulfonamide compounds on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The IC50 values were reported as follows:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A-431 | 1.61 ± 1.92 |
| Compound B | Jurkat | 1.98 ± 1.22 |
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy. Compounds similar in structure have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
Inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. For example, a related compound showed an IC50 value of 9 nM for COX-1 and 6.3 µM for COX-2, indicating selective inhibition that could be beneficial in reducing side effects associated with non-selective NSAIDs .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of sulfonamide derivatives. The presence of electron-withdrawing groups like fluorine enhances the antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Data
A comparative study demonstrated that compounds with similar structures exhibited varying degrees of antibacterial activity:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | E. coli | 32 µg/mL |
| Compound D | S. aureus | 16 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of such compounds. The presence of specific functional groups significantly influences their biological properties.
Key Findings
- Sulfonamide Group : Essential for enhancing antitumor activity.
- Furan Ring : Contributes to anti-inflammatory effects by improving solubility and bioavailability.
- Biphenyl Moiety : Increases hydrophobic interactions with target proteins, enhancing binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare the target compound with key analogs from the evidence, focusing on structural features, physicochemical properties, and biological activities:
Key Structural and Functional Differences
Sulfonyl vs. Sulfamoyl Groups :
- The target compound’s 4-fluoro-3-methylphenyl sulfonyl group differs from the sulfamoyl group in ’s compound. Sulfonamides (as in the target) are often associated with enhanced metabolic stability and enzyme inhibition (e.g., carbonic anhydrase) compared to sulfamoyl derivatives, which may exhibit different binding affinities .
Heteroaromatic Moieties :
- The furan-2-yl group in the target contrasts with indole () and trifluoromethylphenyl (). Furan’s electron-rich nature may influence π-π stacking interactions, while indole’s hydrogen-bonding capability could enhance receptor binding .
Substituent Effects on Physicochemical Properties: VM-6 () has a higher molecular weight (458.11 g/mol) due to the trifluoromethyl and nitrate groups, contributing to its melting point (127–129°C). The target’s fluoro and methyl substituents may lower its melting point relative to VM-6 but enhance lipophilicity .
Biological Activity Trends :
- Compounds with biphenyl carboxamide cores (e.g., ) show enzyme inhibitory activity (carbonic anhydrase, 17β-HSD2). The target’s sulfonyl group may similarly target enzymes requiring sulfonamide interactions .
- VM-6 ’s nitrate ester could confer vasodilatory properties, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
